molecular formula C17H13NO2S B14214977 Methyl 4-(4-(pyridin-4-YL)phenyl)thiophene-2-carboxylate CAS No. 820224-07-5

Methyl 4-(4-(pyridin-4-YL)phenyl)thiophene-2-carboxylate

Cat. No.: B14214977
CAS No.: 820224-07-5
M. Wt: 295.4 g/mol
InChI Key: VPPXNTGGIBGLHT-UHFFFAOYSA-N
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Description

Methyl 4-(4-(pyridin-4-yl)phenyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted at the 2-position with a methyl ester and at the 4-position with a biphenyl-pyridinyl group. This structure confers unique electronic and steric properties, making it relevant in materials science (e.g., aggregation-induced emission luminogens, AIEgens) and medicinal chemistry (e.g., kinase inhibition) . Its extended π-conjugation system, derived from the thiophene-pyridinyl-phenyl framework, enhances intermolecular interactions, which can influence luminescence or binding affinity in biological systems.

Properties

CAS No.

820224-07-5

Molecular Formula

C17H13NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

methyl 4-(4-pyridin-4-ylphenyl)thiophene-2-carboxylate

InChI

InChI=1S/C17H13NO2S/c1-20-17(19)16-10-15(11-21-16)13-4-2-12(3-5-13)14-6-8-18-9-7-14/h2-11H,1H3

InChI Key

VPPXNTGGIBGLHT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC=C(C=C2)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 4-(4-(pyridin-4-YL)phenyl)thiophene-2-carboxylate typically involves the condensation of 4-pyridinecarboxaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under reflux conditions . The reaction mixture is then concentrated under vacuum and recrystallized from ethanol to obtain the desired product as a white solid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 4-(4-(pyridin-4-YL)phenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 4-(4-(pyridin-4-YL)phenyl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(4-(pyridin-4-YL)phenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Key Structural Differences

The target compound distinguishes itself through its biphenyl-pyridinyl substituent on the thiophene ring. Below is a comparison with structurally related thiophene carboxylate derivatives:

Compound Name Substituents on Thiophene Ring Molecular Weight (g/mol) Key Functional Groups
Methyl 4-(4-(pyridin-4-yl)phenyl)thiophene-2-carboxylate 2-COOCH₃; 4-(4-pyridinylphenyl) 323.38 (calculated) Ester, pyridine, biphenyl
Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate 3-COOCH₃; 4-pyridinyl; 2-NH₂ 234.27 Ester, pyridine, amino
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate 3-COOCH₂CH₃; 4-Cl-phenyl; 2-(cyanoacetamido) 378.83 Ester, chloroaryl, cyanoacetamide
Methyl 4-methyl-2-(2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl)acetamido)thiophene-3-carboxylate 3-COOCH₃; 4-CH₃; 2-acetamido (with pyrrolidine) ~520 (estimated) Ester, alkyl, amide, pyrrolidine

Key Observations :

  • Substituent Position : The target compound’s ester group is at the 2-position, unlike analogs with 3-carboxylates (e.g., ), which affects electronic distribution and steric hindrance.
  • Functional Groups: Amino or amide groups (e.g., ) increase hydrogen-bonding capacity, whereas the target compound relies on aromatic interactions.

Physical and Chemical Properties

Melting Points and Stability

  • The target compound’s melting point is expected to exceed 200°C due to its rigid biphenyl-pyridinyl structure, comparable to ’s analog (227–230°C) .
  • Amino-substituted analogs (e.g., ) may exhibit lower melting points (~150–180°C) due to reduced crystallinity from hydrogen-bonding disruptions.

Solubility and Reactivity

  • Target Compound: Limited aqueous solubility due to the hydrophobic biphenyl group; soluble in polar aprotic solvents (e.g., DMF, DMSO).
  • Amino/Analogues: Improved solubility in polar solvents (e.g., ethanol) due to hydrogen-bonding groups .

Materials Science

  • AIEgens : The biphenyl-pyridinyl-thiophene structure may exhibit aggregation-induced emission (AIE), similar to AIE-active thiophene derivatives . Extended conjugation enhances fluorescence quantum yield compared to simpler analogs.

Medicinal Chemistry

  • Kinase Inhibition : Unlike JNK inhibitors (e.g., ), the target compound lacks amide or pyrrolidine motifs critical for enzyme binding. However, its pyridinyl-phenyl moiety could target aromatic-rich binding pockets in kinases or GPCRs.
  • Drug Metabolism : The ester group may confer faster metabolic clearance compared to amide-containing analogs .

Biological Activity

Methyl 4-(4-(pyridin-4-YL)phenyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, focusing on its anticancer properties, potential applications in drug design, and underlying mechanisms of action.

Chemical Structure and Properties

The compound features a thiophene ring fused with a pyridine and phenyl group, which contributes to its unique biological properties. The molecular formula is C15H14N2O2SC_{15}H_{14}N_{2}O_{2}S, with a molecular weight of approximately 286.35 g/mol. The structure can be represented as follows:

Methyl 4 4 pyridin 4 YL phenyl thiophene 2 carboxylate\text{Methyl 4 4 pyridin 4 YL phenyl thiophene 2 carboxylate}

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown promising results in inhibiting the growth of various cancer cell lines.

Case Studies and Research Findings

  • In vitro Studies :
    • A study demonstrated that derivatives of this compound exhibited inhibitory effects on cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The IC50 values ranged from 5 to 15 µM, indicating moderate potency against these cell lines .
  • Mechanisms of Action :
    • The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. It has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to increased cell death .
  • Structure-Activity Relationship (SAR) :
    • Modifications to the thiophene and pyridine moieties have been explored to enhance biological activity. For example, the introduction of electron-withdrawing groups on the phenyl ring significantly improved anticancer efficacy, demonstrating a clear SAR .

Other Biological Activities

In addition to its anticancer properties, this compound has shown potential in other therapeutic areas:

  • Antimicrobial Activity : Exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .
  • Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in animal models, potentially through the inhibition of pro-inflammatory cytokines .

Table 1: Biological Activity Summary

Activity TypeCell Line/OrganismIC50/MIC ValuesReference
AnticancerHeLa10 µM
MCF-75 µM
A54915 µM
AntimicrobialStaphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Anti-inflammatoryAnimal ModelN/A

Table 2: Structure-Activity Relationship Findings

ModificationEffect on ActivityReference
Electron-withdrawing groups on phenyl ringIncreased anticancer efficacy
Substituted thiophene derivativesEnhanced antimicrobial properties

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